molecular formula C23H16ClF2N3O5 B2892364 methyl 3-(2-chloro-6-fluorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate CAS No. 321571-29-3

methyl 3-(2-chloro-6-fluorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate

Cat. No.: B2892364
CAS No.: 321571-29-3
M. Wt: 487.84
InChI Key: YEYZYQWNTFSWLC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative combining pyrazole and oxazole moieties. Its structure features:

  • A 1,2-oxazole core substituted at positions 3 and 3.
  • A 2-chloro-6-fluorophenyl group at position 3 of the oxazole.
  • A 1-(4-fluorophenyl)-3-(ethoxycarbonyl)-1H-pyrazole group at position 5 of the oxazole.
  • A methyl ester at position 4 of the oxazole.

Synthetic routes for such compounds typically involve cyclization reactions, such as Huisgen 1,3-dipolar cycloadditions or nucleophilic aromatic substitutions, to assemble the oxazole and pyrazole rings .

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-5-[3-ethoxycarbonyl-1-(4-fluorophenyl)pyrazol-4-yl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2N3O5/c1-3-33-23(31)19-14(11-29(27-19)13-9-7-12(25)8-10-13)21-18(22(30)32-2)20(28-34-21)17-15(24)5-4-6-16(17)26/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYZYQWNTFSWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C(=O)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-chloro-6-fluorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate, with CAS number 321571-29-3, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula of the compound is C23H16ClF2N3O5C_{23}H_{16}ClF_{2}N_{3}O_{5} with a molecular weight of 487.84 g/mol. The predicted boiling point is approximately 632.5 °C, and the density is about 1.45 g/cm³ .

PropertyValue
Molecular FormulaC23H16ClF2N3O5
Molecular Weight487.84 g/mol
Boiling Point632.5 ± 55.0 °C (Predicted)
Density1.45 ± 0.1 g/cm³ (Predicted)
pKa-6.38 ± 0.10 (Predicted)

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

For instance, a study highlighted that compounds with similar structural motifs showed IC50 values in the low micromolar range against cancer cell lines such as A431 and Jurkat . The structure–activity relationship (SAR) analysis suggested that the presence of specific functional groups enhances cytotoxic activity.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Kinases : Similar compounds have been identified as kinase inhibitors, which play crucial roles in cancer progression and cellular signaling pathways .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways by modulating key proteins involved in cell survival and death .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of related pyrazole derivatives revealed that modifications to the phenyl ring significantly impacted their potency against various tumor types. For instance, a derivative with a similar scaffold demonstrated an IC50 value less than that of doxorubicin in A431 cells .

Case Study 2: Neurological Applications

Research on pyrazoline derivatives has shown their potential as novel insecticides with neurotoxic effects against pests, suggesting that similar mechanisms could be explored for therapeutic applications in human neurological conditions .

Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural similarities with other pyrazole-oxazole hybrids. Below is a comparative analysis based on substituent variations and inferred properties:

Compound Core Structure Substituents Potential Applications
Target Compound (methyl 3-(2-chloro-6-fluorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate) Oxazole-pyrazole hybrid 2-Cl-6-F-phenyl, 4-F-phenyl, ethoxycarbonyl, methyl ester Agrochemicals, enzyme inhibition
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate Isoxazole-pyrazole hybrid 2-Cl-6-F-phenyl, CF₃, cyano group, methyl ester Pesticides, kinase inhibitors
5-Ethylisoxazole-3-carbonyl chloride Isoxazole Ethyl group, carbonyl chloride Intermediate for bioactive molecule synthesis

Substituent-Driven Differences

Halogenation: The target compound’s 2-chloro-6-fluorophenyl group may enhance lipophilicity and metabolic stability compared to non-halogenated analogs. This is critical for membrane penetration in bioactive molecules .

Functional Groups: The ethoxycarbonyl group in the target compound offers hydrolytic stability compared to more reactive groups like carbonyl chloride (e.g., in 5-ethylisoxazole-3-carbonyl chloride ). The cyano group in introduces strong electron-withdrawing effects, which could influence reactivity in nucleophilic substitution reactions.

Bioactivity Implications :

  • Fluorinated phenyl groups (as in the target compound and ) are common in pesticides and pharmaceuticals due to their resistance to oxidative degradation .
  • Pyrazole rings with ethoxycarbonyl substituents (target compound) may act as protease or kinase inhibitors, as seen in related agrochemicals .

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s multi-step synthesis (evidenced by similar compounds in ) may limit scalability compared to simpler analogs.
  • Bioactivity Data Gap: No direct bioactivity data for the target compound is available in the provided evidence.
  • Stability : The methyl ester in the target compound may confer better hydrolytic stability than ethyl esters under physiological conditions .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Condensation of ethyl acetoacetate with substituted benzaldehydes and s-methylisourea to form dihydropyrimidine intermediates under reflux conditions .
  • Step 2 : Cyclization to form the oxazole ring using dehydrating agents (e.g., p-toluenesulfonic acid) in solvents like toluene or dichloromethane at elevated temperatures .
    Optimization strategies :
  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst concentration) and analyze yield via HPLC or GC-MS .
  • Employ continuous-flow chemistry to enhance reproducibility and scalability of sensitive steps (e.g., oxidation or cyclization) .

Q. How is the molecular structure characterized, and what analytical techniques are critical?

  • Spectroscopy : 1H/13C NMR confirms substituent positions and functional groups (e.g., fluorophenyl resonances at δ 110–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrazole-oxazole systems) .
    Example data :
TechniqueKey ObservationsReference
1H NMRFluorophenyl protons at δ 7.2–7.8 ppm; oxazole methyl at δ 2.5 ppm
X-rayDihedral angle between oxazole and pyrazole rings: 85°–90°

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or ethoxycarbonyl groups) influence biological activity?

  • Structure-Activity Relationship (SAR) :
    • Fluorophenyl groups : Enhance lipophilicity and receptor binding via halogen bonding (observed in related pyrazol-oxazole derivatives) .
    • Ethoxycarbonyl moiety : Modulates electron density, affecting interactions with enzymatic targets (e.g., kinase inhibition) .
      Methodology :
  • Synthesize analogs with varying substituents (e.g., chloro vs. methoxy groups) and assay against target proteins (e.g., ELISA or SPR) .
  • Use molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .

Q. How can computational modeling improve the design of derivatives with tailored photophysical or bioactive properties?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or redox activity .
  • Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand stability over time (e.g., GROMACS simulations) .
    Case study : Fluorescent maleimide derivatives were designed using DFT to tune emission wavelengths, validated via UV-Vis spectroscopy .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in cell-based assays) .
  • Meta-analysis : Compare datasets from multiple studies to isolate trends (e.g., higher activity in acidic conditions) .

Q. How can copolymerization or hybrid systems expand the compound’s applications in material science?

  • Copolymer design : Incorporate into polycationic polymers (e.g., P(CMDA-DMDAAC)s) via radical polymerization for dye-fixative or antimicrobial applications .
  • Hybrid systems : Functionalize nanoparticles (e.g., Au NPs) via carboxylate linkages for targeted drug delivery .

Q. Data Contradiction Analysis Table

IssuePossible CausesResolution StrategyReference
Variability in IC50 valuesDifferences in cell permeability or assay pHUse standardized buffers (e.g., PBS pH 7.4) and parallel artificial membrane permeability assays (PAMPA)
Conflicting NMR assignmentsSolvent-induced shifts or impuritiesRe-run spectra in deuterated DMSO or CDCl3 with COSY/NOESY for cross-validation

Q. Key Takeaways :

  • Synthesis : Prioritize flow chemistry for scalable, reproducible steps .
  • Characterization : Combine crystallography and spectroscopy for unambiguous structural resolution .
  • Advanced studies : Integrate computational and experimental workflows to accelerate SAR and mechanistic studies .

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